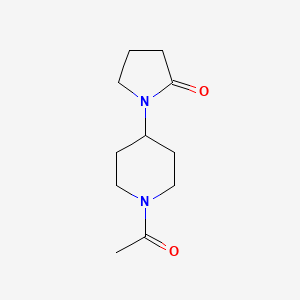
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a thiophene ring attached to an ethyl chain, which is further connected to a difluorobenzamide moiety. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of a cyclopropyl intermediate through the reaction of a suitable alkene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Hydroxy and Thiophene Groups: The cyclopropyl intermediate is then subjected to a hydroxylation reaction using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxy group. Subsequently, a thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethyl Chain: The resulting intermediate is then alkylated with an appropriate ethylating agent under basic conditions to form the desired ethyl chain.
Formation of the Difluorobenzamide Moiety: Finally, the ethyl intermediate is reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The difluorobenzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The fluorine atoms on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in acetone or aqueous conditions.
Reduction: LiAlH4 in ether or THF, borane in THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the benzamide moiety.
Substitution: Formation of substituted benzamides with various nucleophiles.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorobenzamide moiety can enhance binding affinity and specificity to certain biological targets, while the cyclopropyl and thiophene groups may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide can be compared with other compounds that possess similar structural features:
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide, which may alter its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity that may not be present in other similar compounds.
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNKEIEOKETPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2F)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2751054.png)
![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)

![1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751067.png)
![5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751069.png)
![methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751070.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)
